3,4-Dimethyl-1-phenyl-1H-phosphole
Description
Overview of Phosphole Chemistry and its Unique Characteristics
Phospholes are organophosphorus compounds with the chemical formula C₄H₄PH and are the phosphorus analogs of pyrrole (B145914). wikipedia.orgchemeurope.com The field of phosphole chemistry has seen considerable growth, driven by their intriguing theoretical properties and their utility as ligands for transition metals and as precursors to more complex organophosphorus compounds. wikipedia.orgresearchgate.net The parent phosphole was first synthesized in 1983, and since then, a variety of substituted phospholes have been prepared and studied. wikipedia.org
Comparative Analysis with Analogous Five-Membered Heterocycles (Pyrroles, Thiophenes, Furans)
While pyrroles, thiophenes, and furans are well-known for their aromatic character, phospholes exhibit diminished aromaticity. wikipedia.orgslideshare.net This difference is a key characteristic of phosphole chemistry and is primarily attributed to the reluctance of the phosphorus lone pair to delocalize within the ring system. wikipedia.orgchemeurope.com The electronegativity of the heteroatom plays a crucial role in determining the aromaticity of these five-membered heterocycles. pharmaguideline.com In the order of decreasing electronegativity (O > N > S > P), furan (B31954) is the least aromatic, while thiophene (B33073) is the most aromatic among the common heterocyples. slideshare.netpharmaguideline.com Based on this trend, one might predict phosphole to be highly aromatic; however, the opposite is true. reddit.com The larger size of the phosphorus atom and the resulting differences in bond lengths and orbital overlap contribute to its reduced aromaticity. reddit.com
Table 1: Comparison of Five-Membered Heterocycles
| Heterocycle | Heteroatom | Aromaticity | Key Features |
| Furan | Oxygen | Low | Highly reactive in Diels-Alder reactions. |
| Pyrrole | Nitrogen | Intermediate | Electron-rich and highly reactive towards electrophilic substitution. slideshare.net |
| Thiophene | Sulfur | High | The most aromatic among the common five-membered heterocycles. slideshare.net |
| Phosphole | Phosphorus | Diminished | Exhibits properties of both dienes and aromatic systems. wikipedia.org |
Aromaticity and Antiaromaticity Debate in Phospholes
The degree of aromaticity in phospholes is a subject of ongoing discussion and research. wikipedia.org While they are formally considered to have a 6π-electron system, their chemical behavior often suggests a non-aromatic or even anti-aromatic character. wikipedia.org The reactivity of phospholes, such as their participation in Diels-Alder reactions with electrophilic alkynes, is indicative of their lack of significant aromatic stabilization. wikipedia.orgchemeurope.com However, the degree of aromaticity can be influenced by the substituents on the phosphorus atom. rsc.org Bulky substituents can enforce a more planar geometry, leading to increased aromaticity. rsc.org Computational studies, such as Nucleus-Independent Chemical Shift (NICS) calculations, have been employed to quantify the aromaticity of phospholes and their derivatives. rsc.org
Significance of Phosphorus Pyramidalization in Phosphole Electronic Structure
A key structural feature of phospholes is the pyramidal geometry at the phosphorus atom. wikipedia.org This pyramidalization is a direct consequence of the phosphorus atom's reluctance to adopt a planar sp²-hybridized state, which is necessary for full delocalization of its lone pair into the π-system of the ring. wikipedia.orgresearchgate.net The energy difference between the planar and pyramidal structures is a critical factor in determining the chemical and physical properties of phospholes. researchgate.net This structural feature is a major contributor to the diminished aromaticity of the phosphole ring. wikipedia.org The electronic structure of phosphorus, with its electron configuration of [Ne] 3s²3p³, also plays a role in its bonding and geometry within the phosphole ring. umd.eduyoutube.com
Research Landscape and Emerging Trends for 3,4-Dimethyl-1-phenyl-1H-phosphole
Research into this compound and other substituted phospholes is an active and evolving field. researchgate.netacs.org These compounds are being explored for a variety of applications, leveraging their unique electronic properties.
One significant area of research is their use as ligands in homogeneous catalysis. researchgate.net The tunable nature of the phosphole ring, through substitution at both the carbon and phosphorus atoms, allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. researchgate.net
Furthermore, phospholes, including derivatives like this compound, are being investigated as building blocks for novel π-conjugated materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs). rsc.orgmdpi.comacs.org The low HOMO-LUMO gap of phospholes can lead to materials with desirable luminescent properties. nih.gov The ability to modify the phosphorus center, for instance through oxidation or coordination, provides a powerful tool to tune the optical and redox properties of these materials. rsc.orgtaylorandfrancis.com
Recent research has also focused on the development of new synthetic methodologies to access a wider range of functionalized phospholes, enabling the exploration of their structure-property relationships in greater detail. nih.gov The synthesis of asymmetrically substituted phospholes is of particular interest as it introduces chirality at the phosphorus center, opening up possibilities in stereoselective catalysis and chiral materials. nih.gov
Properties
IUPAC Name |
3,4-dimethyl-1-phenylphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13P/c1-10-8-13(9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKPJROCIAWGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CP(C=C1C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Dimethyl 1 Phenyl 1h Phosphole and Its Derivatives
Established Synthetic Pathways
Several key reactions have been established for the construction of the phosphole ring system. These methods provide access to the core 3,4-Dimethyl-1-phenyl-1H-phosphole structure and its precursors.
The McCormack reaction is a powerful and widely used method for synthesizing phospholenium salts, which are precursors to phospholes and their oxides. The reaction involves the cycloaddition of a 1,3-diene with a phosphonous dihalide. wikipedia.org In the context of this compound, the synthesis typically starts with the reaction of 2,3-dimethyl-1,3-butadiene (B165502) and a phenylphosphorus dihalide, such as phenyldichlorophosphine. southern.edu
This pericyclic [2+4] cycloaddition process yields a 2,5-dihydro-1H-phospholium halide. wikipedia.org Subsequent hydrolysis of this intermediate leads to the corresponding phosphine (B1218219) oxide, specifically 1-phenyl-3,4-dimethyl-2,5-dihydro-1H-phosphole 1-oxide. thieme-connect.de The final step to obtain the aromatic phosphole involves a dehydrohalogenation or a similar elimination reaction. wikipedia.org One common approach is to perform a bromination-dehydrobromination sequence on the phosphine oxide precursor to introduce the double bonds in the phosphole ring.
A typical reaction sequence is as follows:
Cycloaddition: 2,3-dimethyl-1,3-butadiene reacts with phenyldichlorophosphine.
Hydrolysis: The resulting cycloadduct is hydrolyzed to form 3,4-dimethyl-1-phenyl-2,5-dihydro-1H-phosphole 1-oxide.
Halogenation/Dehydrohalogenation: The dihydrophosphole oxide is halogenated and then treated with a base to induce elimination and form the aromatic this compound 1-oxide.
Reduction: The phosphole oxide is then reduced to yield the target compound, this compound.
| Reactants | Intermediate Product | Final Product | Reference |
| 2,3-dimethyl-1,3-butadiene, Phenyldichlorophosphine | 1-Phenyl-3,4-dimethyl-2,5-dihydro-1H-phosphole 1-oxide | This compound | southern.edu |
Table 1. McCormack Reaction for this compound Synthesis.
The Fagan–Nugent reaction provides a versatile route to a wide array of metalloles, including phospholes, through metallacycle transfer. nih.govresearchgate.net This method starts with the formation of a zirconacyclopentadiene, which is generated from the reaction of two alkyne molecules with a low-valent zirconocene (B1252598) species. nih.gov This zirconacycle can then react with a main group element halide, such as phenyldichlorophosphine, to yield the corresponding heterocycle. acs.org
For the synthesis of this compound, the required zirconacyclopentadiene would be 1,1-dicyclopentadienyl-2,3-dimethyl-1-zirconacyclopenta-2,4-diene, formed from two molecules of propyne. The subsequent reaction with phenyldichlorophosphine would result in the transfer of the dimethylbutadiene fragment to the phosphorus atom, forming the phosphole ring. nih.gov
While powerful, the direct reaction of zirconacyclopentadienes with element halides can sometimes result in low yields. nih.govacs.org To circumvent this, stepwise conversions involving the formation of 1,4-dihalo-1,3-butadienes from the zirconacyclopentadienes can be employed. acs.org
| Starting Materials | Intermediate | Reagent | Product | Reference |
| Propyne, Cp₂Zr(II) | 1,1-dicyclopentadienyl-2,3-dimethyl-1-zirconacyclopenta-2,4-diene | Phenyldichlorophosphine | This compound | nih.gov |
Table 2. Fagan–Nugent Reaction Pathway to this compound.
Beyond the McCormack and Fagan-Nugent reactions, other ring-closure strategies are available for the synthesis of substituted phospholes. These methods often involve the construction of the heterocyclic ring from acyclic precursors through intramolecular reactions. researchgate.netbohrium.com For instance, a three-component coupling reaction involving an arylzinc reagent, an alkyne, and a dichlorophosphine can be utilized to construct the phosphole ring. beilstein-journals.org
Another approach involves the cyclization of functionalized phosphines. For example, the synthesis of benzo[d] wikipedia.orgthieme-connect.deazaphosphole analogues has been achieved through the cyclization of 2-aminophenyl(phenyl)phosphine with aldehydes. nih.gov While not directly applied to this compound in the cited literature, analogous strategies starting with appropriately substituted phosphine precursors could potentially be developed.
Targeted Synthesis of Functionalized this compound Derivatives
The reactivity of the phosphorus atom and the phosphole ring allows for the synthesis of a variety of functionalized derivatives.
The phosphorus atom in this compound is susceptible to oxidation and sulfidation, leading to the corresponding P(V) derivatives.
The phosphole oxide, this compound 1-oxide, is a common intermediate in the McCormack synthesis pathway, as described earlier. thieme-connect.de It can be synthesized through the hydrolysis of the initial cycloadduct. thieme-connect.de Alternatively, direct oxidation of the parent phosphole with a suitable oxidizing agent can also yield the phosphole oxide.
The corresponding phosphole sulfide, this compound 1-sulfide, can be readily prepared by reacting this compound with elemental sulfur (S₈). southern.edu This reaction proceeds with the oxidation of the phosphorus atom from P(III) to P(V). Similarly, phosphole selenides can be synthesized using elemental selenium. mdpi.com These reactions are characteristic of tertiary phosphines.
| Starting Material | Reagent | Product | Reference |
| This compound | Elemental Sulfur (S₈) | This compound 1-sulfide | southern.edu |
| This compound | Oxidizing Agent | This compound 1-oxide | thieme-connect.deresearchgate.net |
Table 3. Synthesis of Phosphole Oxides and Sulfides.
The phosphole ring can be functionalized at the carbon atoms adjacent to the phosphorus atom (the α-positions). This allows for the introduction of various functional groups, further expanding the chemical diversity of phosphole derivatives.
An example of such a derivatization is the synthesis of 1-(3,4-Dimethyl-1-phenyl-1H-phosphol-2-yl)ethanone. nih.gov This compound features an acetyl group at the α-position of the phosphole ring. The synthesis of such α-functionalized phospholes can be achieved through various methods, including the metalation of the phosphole ring followed by quenching with an electrophile. For instance, lithiation of the phosphole at the α-position and subsequent reaction with an acyl chloride would introduce the acetyl group.
Such derivatizations are crucial for tuning the electronic and steric properties of the phosphole ligand, which is important for its application in coordination chemistry and catalysis.
Formation of Phospholene Derivatives through Isomerization
The strategic rearrangement of double bonds within the phospholene ring system, known as isomerization, represents a key method for accessing specific phospholene isomers that may be difficult to synthesize directly. This process is particularly relevant for converting the more commonly synthesized 3-phospholene oxides into their thermodynamically more stable 2-phospholene oxide counterparts. nih.govbeilstein-journals.org Research has explored various conditions—including thermal, basic, and acidic environments—to facilitate this transformation, with acid-catalyzed methods proving most effective. nih.gov Additionally, Lewis acid-catalyzed isomerization has been developed to create exocyclic double bonds, expanding the structural diversity of phospholene derivatives. rsc.org
Isomerization of 3-Phospholene Oxides
The conversion of 3-phospholene oxides to 2-phospholene oxides can be achieved through double bond rearrangement. beilstein-journals.org Studies have investigated this isomerization under different catalytic conditions, revealing varying degrees of success.
Under thermal conditions, heating 1-substituted-3-methyl-3-phospholene oxides at 200°C resulted in incomplete isomerization, yielding mixtures of the 2- and 3-phospholene oxide isomers. nih.gov Similarly, basic conditions using reagents like sodium carbonate (Na₂CO₃) or sodium ethoxide (NaOEt) in solvents such as toluene (B28343) or DMSO did not lead to complete conversion, with the ratio of 2- to 3-phospholene oxides generally not exceeding 80:20 for phenyl-substituted derivatives. nih.gov
In contrast, strongly acidic conditions have proven highly effective. Heating 3-phospholene oxides in methanesulfonic acid (MeSO₃H) can lead to complete isomerization. nih.gov This enhanced reactivity is attributed to the protonation of the phosphoryl (P=O) group, which significantly perturbs the equilibrium to favor the 2-phospholene oxide isomer. nih.gov Another successful acidic route involves the formation of cyclic chlorophosphonium salts, which then rearrange to the 2-phospholene oxide. beilstein-journals.org
A key example is the isomerization of 1-phenyl-3,4-dimethyl-3-phospholene oxide. beilstein-journals.org This reaction is notable because it involves the creation of a new stereogenic center. The resulting 1-phenyl-3,4-dimethyl-2-phospholene oxide is obtained as a mixture of cis- and trans-diastereomers, typically in a ratio ranging from 60:40 to 55:45. beilstein-journals.org These diastereomers can be separated by column chromatography. beilstein-journals.org
| Substrate Class | Condition | Catalyst/Reagent | Outcome |
|---|---|---|---|
| 1-Aryl-3-methyl-3-phospholene oxides | Thermal (200 °C, 1 day) | None | Incomplete isomerization (63:37 to 85:15 ratio of 2- to 3-isomers) |
| 1-Alkyl-3-methyl-3-phospholene oxides | Thermal (200 °C, 1 day) | None | Incomplete isomerization (43:57 to 60:40 ratio of 2- to 3-isomers) |
| 1-Phenyl-3-methyl-3-phospholene oxide | Basic | Na₂CO₃, K₂CO₃, Cs₂CO₃, NaOH, NaOEt | Incomplete isomerization (Max ratio of ~80:20) |
| 1-Ethyl-3-methyl-3-phospholene oxide | Basic | Na₂CO₃, K₂CO₃, Cs₂CO₃, NaOH, NaOEt | Incomplete isomerization (Max ratio of ~70:30) |
| General 3-Phospholene oxides | Acidic | Methanesulfonic acid (MeSO₃H), heat | Complete or near-complete isomerization to 2-phospholene oxide |
| 1-Phenyl-3,4-dimethyl-3-phospholene oxide | Acidic (via chlorophosphonium salt) | Not specified | Formation of cis- and trans-1-phenyl-3,4-dimethyl-2-phospholene oxide (ratio ~60:40 to 55:45) |
BF₃·Et₂O-Catalyzed Isomerization to Methylene-Phospholenes
A different isomerization strategy has been developed for 3,4-dimethylphosphole sulfides, which are derivatives of phospholes. rsc.org This method utilizes the Lewis acid boron trifluoride etherate (BF₃·Et₂O) to catalyze the rearrangement of an endocyclic (within the ring) double bond to an exocyclic (outside the ring) position, forming 4-methylene-phospholene derivatives. rsc.org
The reaction's success is attributed to a subtle electronic effect: the sulfurization of the weakly aromatic phosphole ring leads to a slightly antiaromatic phosphole sulfide. This shift in aromatic character makes the isomerization to the exocyclic double bond thermodynamically favorable. rsc.org The process shows good tolerance for various functional groups on the phenyl substituent at the phosphorus atom, including methoxy (B1213986) and fluoro groups. The reaction also proceeds smoothly with naphthalenyl and even aliphatic substituents like benzyl (B1604629) and n-butyl groups, although yields may be slightly lower for the latter. rsc.org
| Substituent (R-group) on Phosphorus | Product | Yield (%) |
|---|---|---|
| Phenyl | 4-Methylene-1-phenyl-phospholene sulfide | 92 |
| 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-4-methylene-phospholene sulfide | Good |
| 2-Fluorophenyl | 1-(2-Fluorophenyl)-4-methylene-phospholene sulfide | 71 |
| 1-Naphthalenyl | 4-Methylene-1-(1-naphthalenyl)-phospholene sulfide | 81 |
| Benzo[b]thiophenyl | 1-(Benzo[b]thiophenyl)-4-methylene-phospholene sulfide | 78 |
| Benzyl | 1-Benzyl-4-methylene-phospholene sulfide | Slight reduction |
| n-Butyl | 1-n-Butyl-4-methylene-phospholene sulfide | Slight reduction |
| Ester-containing group | Corresponding ester-functionalized product | 72 |
Reactivity and Mechanistic Investigations of 3,4 Dimethyl 1 Phenyl 1h Phosphole
Cycloaddition Reactions
Cycloaddition reactions represent a cornerstone of the reactivity of 3,4-dimethyl-1-phenyl-1H-phosphole, providing pathways to complex phosphorus-containing polycyclic systems. These reactions can be broadly categorized into Diels-Alder type cycloadditions and various modes of dimerization.
Diels-Alder Reactions: Intermolecular and Intramolecular Processes
This compound can function as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition. researchgate.netresearchgate.net This reactivity allows for the construction of bicyclic phosphorus-containing compounds. The course of these reactions, including their stereoselectivity and regioselectivity, is influenced by the nature of the dienophile and the reaction conditions. Both intermolecular and intramolecular versions of the Diels-Alder reaction involving this phosphole have been explored. For instance, the intramolecular cycloaddition between 3,4-dimethyl-1-phenylphosphole and (E)-diphenyl-1-styrylphosphine results in a pair of diastereomeric endo-cycloadducts. researchgate.netresearchgate.net
The stereochemical outcome of these reactions is a key aspect of their investigation. For example, the reaction of 3,4-dimethyl-1-phenylphosphole with N-phenylmaleimide has been shown to yield a specific stereoisomer. arkat-usa.org The phosphorus atom in the resulting cycloadduct adopts a pyramidal geometry, and the substituent on the phosphorus is typically found in an anti-position relative to the newly formed double bond in the bicyclic system. arkat-usa.org
Role of Transition Metal Promoters in Modulating Cycloadditions
Transition metal complexes have been shown to play a crucial role in promoting and controlling the Diels-Alder reactivity of this compound. researchgate.netresearchgate.net Coordination of the phosphole to a metal center can alter its electronic properties and steric environment, thereby influencing the facility and outcome of the cycloaddition.
Palladium and platinum complexes have been successfully employed to facilitate intramolecular [4+2] Diels-Alder reactions of this phosphole. acs.org For example, organopalladium complexes featuring a chiral auxiliary have been used to promote asymmetric Diels-Alder reactions between 3,4-dimethyl-1-phenylphosphole and various dienophiles. researchgate.netresearchgate.net These reactions can generate multiple new stereogenic centers with a high degree of stereoselectivity. researchgate.net Similarly, iron complexes have been utilized to promote intramolecular cycloadditions of the phosphole. acs.org
Formation of Phosphanorbornene and Phosphanorbornadiene Adducts
A significant outcome of the Diels-Alder reactions of this compound is the formation of phosphanorbornene derivatives. These bicyclic compounds, which contain a phosphorus atom at the bridgehead position, are valuable synthetic intermediates and ligands for catalysis. The reaction of 2H-phospholes with allenes, for example, leads to the formation of 6-methylene-1-phosphanorbornenes with high yields and excellent regioselectivity. rsc.org
The synthesis of P-chiral polycyclic 7-phosphanorbornenes has been achieved through asymmetric Diels-Alder reactions, providing a flexible route to enantiomerically enriched phosphine (B1218219) ligands. researchgate.net The reaction of 3,4-dimethyl-2H-phosphole with maleic anhydride (B1165640) also yields a phosphanorbornene derivative, specifically a 3,4-dimethyl-1-phospha-2-norbornene-5,6-dicarboxylic acid anhydride. arkat-usa.org
Dimerization Reactions: [2+2], [4+2], and [4+4] Cycloadditions
In addition to reacting with external dienophiles, this compound can undergo self-dimerization through various cycloaddition pathways, including [2+2], [4+2], and [4+4] cycloadditions. The specific mode of dimerization can be influenced by factors such as temperature, concentration, and the presence of catalysts or promoters.
Dimerization within Coordination Spheres of Metal Complexes
The coordination of this compound to a metal center can facilitate its dimerization. Within the coordination sphere of a metal complex, the phosphole ligands can be brought into close proximity and oriented in a way that favors cycloaddition. This templating effect can lead to the formation of specific dimers that might not be readily accessible through thermal or photochemical methods in the absence of the metal.
Reactions with Electrophilic and Nucleophilic Reagents
The reactivity of this compound is not limited to cycloaddition reactions. The phosphorus atom in the phosphole ring possesses a lone pair of electrons, making it susceptible to attack by electrophiles. Conversely, the π-system of the phosphole ring can be attacked by nucleophiles.
The reactions of trivalent phosphorus compounds with electrophiles are a fundamental class of transformations in organophosphorus chemistry. mdpi.com These reactions typically proceed through the formation of a phosphonium (B103445) intermediate. mdpi.com The stereochemical outcome of these reactions is of particular interest, with bimolecular electrophilic substitution at a chiral phosphorus center often proceeding with retention of configuration. mdpi.com
Nucleophilic aromatic substitution reactions involve the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. unibo.it While less common for phospholes compared to electron-deficient arenes, such reactions can be envisaged under appropriate conditions. The interaction between a nucleophile and an aromatic π-system initially forms a charge-transfer complex, which can then proceed to a σ-complex. unibo.it
The table below summarizes some of the key reactants and products in the reactions of this compound.
| Reactant 1 | Reactant 2 | Product Type |
| This compound | (E)-Diphenyl-1-styrylphosphine | Diastereomeric endo-cycloadducts |
| This compound | N-Phenylmaleimide | Phosphanorbornene derivative |
| 2H-Phosphole | Arylallene | 6-Methylene-1-phosphanorbornene |
| 3,4-Dimethyl-2H-phosphole | Maleic anhydride | Phosphanorbornene dicarboxylic acid anhydride |
Oxidation Reactions and Formation of Phosphole Oxides
The phosphorus atom in this compound is susceptible to oxidation, leading to the formation of the corresponding phosphole oxide. This transformation is a common reactivity pathway for phospholes and results in a significant change in the electronic and geometric properties of the phosphorus center. The oxidation converts the trivalent phosphorus (PIII) to a pentavalent state (PV), which influences the aromaticity and reactivity of the phosphole ring.
The synthesis of phosphole oxides can be achieved through various methods, including controlled oxidation of the parent phosphole. For instance, the oxidation of a similar benzo[b]phosphole derivative has been shown to occur readily. beilstein-journals.org These phosphole oxides are valuable intermediates in the synthesis of more complex π-conjugated systems and functional materials. beilstein-journals.orgnih.gov The resulting phosphole oxides, such as 1-phenyl-3,4-dimethylphosphole-1-oxide, are often stable, crystalline solids.
Here is a data table with information on a related phosphole oxide:
| Compound Name | Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 4-Methyl-1-phenyl-2,3-dihydro-1H-phosphole 1-oxide | C₁₁H₁₃OP | 192.20 | White solid | 60-65 |
Reactions with Acetylenic Esters and Ylide Formation
This compound can react with acetylenic esters in a manner that can lead to the formation of phosphorus ylides. An ylide is a neutral molecule with formal positive and negative charges on adjacent atoms. masterorganicchemistry.comlibretexts.org In the context of phospholes, the phosphorus atom can act as a nucleophile, attacking an electrophilic species.
The reaction sequence typically begins with the nucleophilic attack of the phosphorus atom on one of the sp-hybridized carbons of the acetylenic ester. This initial step can lead to a variety of outcomes depending on the reaction conditions and the specific substrates involved. One possibility is the formation of a zwitterionic intermediate, which can then rearrange to form a stable phosphorus ylide. This ylide, also known as a phosphorane, has a carbanionic center adjacent to a phosphonium center.
These ylides are versatile reagents in organic synthesis, most notably in the Wittig reaction, where they react with aldehydes or ketones to form alkenes. masterorganicchemistry.com The formation of an ylide from this compound and an acetylenic ester would introduce new functional groups onto the phosphole ring, providing a route to more complex and potentially useful phosphole derivatives.
Tautomerism and Rearrangement Processes
The structural dynamics of this compound are highlighted by its participation in various tautomeric and rearrangement processes. These intramolecular transformations, often thermally or photochemically induced, lead to the formation of constitutional isomers and offer insights into the fundamental reactivity of the phosphole system.
1H-Phosphole to 2H-Phosphole Isomerization viaacs.orguh.edu-Sigmatropic Shift
A key rearrangement process for 1H-phospholes is the isomerization to 2H-phospholes, which can occur through a acs.org-sigmatropic shift. acs.org This type of pericyclic reaction involves the migration of a substituent from one position to another across a π-system. wikipedia.org In the case of this compound, a acs.org-sigmatropic shift would involve the migration of a group (typically hydrogen or an alkyl group) from the phosphorus atom (position 1) to one of the carbon atoms of the phosphole ring (position 2 or 5).
This process is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. Thermally induced acs.org-sigmatropic shifts are typically suprafacial, meaning the migrating group remains on the same face of the π-system throughout the transition state. wikipedia.org The resulting 2H-phosphole isomer possesses a different arrangement of double bonds within the five-membered ring and has a tetrahedral phosphorus center.
Theoretical Postulation of 3H-Phosphole Intermediates in Dimerization
While 1H- and 2H-phospholes are the more commonly observed isomers, theoretical studies have suggested the potential involvement of 3H-phosphole intermediates in certain reactions, such as dimerization. researchgate.net A 3H-phosphole would feature a double bond between the two carbon atoms at the 4 and 5 positions and a single bond between the carbons at the 2 and 3 positions, with the phosphorus atom bonded to two sp³-hybridized carbon atoms.
These 3H-phosphole species are generally considered to be high-energy intermediates and are not typically isolated. Their transient existence has been proposed to explain the formation of specific dimerization products of phospholes and their oxides. The dimerization can be a complex process, potentially involving cycloaddition reactions where a 3H-phosphole acts as a reactive diene or dienophile.
Allylic Hydrogen Shifts and Phospholene Isomerization Pathways
Isomerization within the phospholene system, which are partially saturated derivatives of phospholes, can occur through allylic hydrogen shifts. For example, the isomerization of 3-phospholene oxides to the more thermodynamically stable 2-phospholene oxides can be facilitated by acid catalysis or thermal conditions. researchgate.net These reactions involve the migration of a double bond within the five-membered ring.
Quantum chemical calculations have been employed to elucidate the mechanisms of these double bond migration pathways. researchgate.net The process can be viewed as a type of acs.orgresearchgate.net-hydrogen shift, where a hydrogen atom moves from a carbon atom allylic to the double bond to the other end of the allylic system. This results in a shift of the double bond's position within the ring, leading to the formation of a different phospholene isomer.
Functionalization Reactions
The phosphole ring in this compound can be chemically modified through various functionalization reactions. These reactions introduce new atoms or groups onto the ring, allowing for the tuning of the molecule's electronic and steric properties. One example of such a functionalization is the acylation of the phosphole ring. This can lead to the formation of products like 1-(3,4-dimethyl-1-phenyl-1H-phosphol-2-yl)ethanone, where an acetyl group is attached to the carbon atom at the 2-position of the phosphole ring. nih.gov
Functionalization can also occur at the phosphorus atom, for example, through coordination to a metal center. The phosphorus atom in phospholes retains a lone pair of electrons, allowing it to act as a ligand in the formation of coordination compounds with transition metals. acs.org
Furthermore, the phosphole ring can participate in cycloaddition reactions, acting as either a diene or a dienophile, leading to the formation of bicyclic phosphorus-containing compounds. acs.org The specific outcome of these reactions depends on the nature of the reaction partner and the reaction conditions.
The ability to functionalize this compound and related phosphole derivatives is crucial for their application in various fields, including materials science, where they are explored for use in organic electronics, and in catalysis, where they can serve as ligands for transition metal catalysts. beilstein-journals.orgnih.gov
Substitution Reactions on the Phosphole Ring
The reactivity of the this compound ring system is influenced by the substituents present. For instance, while it may not readily undergo certain cycloaddition reactions, its behavior can be altered by the nature of the reacting partner.
One notable reaction is with dimethyl acetylenedicarboxylate (B1228247) (DMAD). The interaction between 3,4-dimethyl-1-phenylphosphole and an excess of DMAD at room temperature leads to the formation of a stable cyclopentadienylidenephosphorane. researchgate.net This product arises from an unexpected deoxygenation of the initially formed adduct by the starting phosphole. researchgate.net The structure of this ylide has been confirmed through X-ray crystal structure analysis. researchgate.net In contrast, when this reaction is carried out in the presence of silver nitrate (B79036) (AgNO₃), an oxo-ylide is formed due to oxidation of the intermediate 1:1 adduct. researchgate.net
It has been observed that 3,4-dimethyl-1-phenylphosphole does not undergo a Diels-Alder reaction with acrylonitrile, even at elevated temperatures. researchgate.net However, its reactivity in cycloaddition reactions can be promoted under specific conditions, such as through the use of chiral organopalladium(II) complexes. researchgate.net
Lithiation and Subsequent Derivatization
Lithiation provides a powerful method for the functionalization of various organic molecules. In the context of related organophosphorus compounds, lithiation has been employed to introduce substituents at specific positions. While direct studies on the lithiation of this compound are not extensively detailed in the provided results, the general principles of lithiation of similar aromatic and heterocyclic systems can be considered. For instance, the lithiation of N'-(ω-phenylalkyl)-N,N-dimethylureas demonstrates that the site of lithiation can be controlled by the reaction conditions and the structure of the substrate, allowing for subsequent reactions with electrophiles to yield substituted derivatives. researchgate.net This suggests that a similar approach could potentially be applied to the phosphole ring or its substituents, enabling the introduction of a variety of functional groups.
Enantioselective Functionalization Utilizing Chiral Auxiliaries
The development of asymmetric synthetic methods is a significant area of chemical research. For phosphole derivatives, enantioselective functionalization can be achieved using chiral auxiliaries. An organopalladium complex incorporating ortho-metalated (S)-[1-(dimethylamino)ethyl]naphthalene as a chiral auxiliary has been successfully used to promote the asymmetric cycloaddition reaction between 3,4-dimethyl-1-phenylphosphole and various dienophiles. researchgate.net
For example, the reaction with (E)-1-phenyl-3-pyridin-2-yl-2-propenone or (E)-1-methyl-3-pyridin-2-yl-2-propenoate proceeds with high selectivity under mild conditions. researchgate.net Similarly, the asymmetric cycloaddition with (Z/E)-diphenyl-1-propenylphosphine, promoted by the same chiral palladium complex, leads to the stereoselective formation of individual optically pure exo- and endo-cycloadducts. researchgate.net These reactions demonstrate the utility of chiral auxiliaries in controlling the stereochemical outcome of reactions involving this compound, leading to the synthesis of chiral phosphorus-containing compounds.
Table 1: Enantioselective Cycloaddition Reactions of this compound This table is based on data from a study on asymmetric Diels-Alder reactions.
| Dienophile | Chiral Auxiliary | Product Type | Stereoselectivity |
|---|---|---|---|
| (E)-1-phenyl-3-pyridin-2-yl-2-propenone | (S)-[1-(dimethylamino)ethyl]naphthalene-palladium complex | Cycloadduct | High |
| (E)-1-methyl-3-pyridin-2-yl-2-propenoate | (S)-[1-(dimethylamino)ethyl]naphthalene-palladium complex | Cycloadduct | High |
| (Z/E)-Diphenyl-1-propenylphosphine | (S)-[1-(dimethylamino)ethyl]naphthalene-palladium complex | exo- and endo-Cycloadducts | Very High (33:1) |
Phosphorus-Carbon Bond Cleavage in Organometallic Systems
The interaction of this compound with organometallic complexes can lead to the cleavage of phosphorus-carbon bonds. When 3,4-dimethyl-1-phenylphosphole reacts with triosmium clusters such as [Os₃(CO)₁₁(MeCN)] or [Os₃(CO)₁₀(MeCN)₂], it initially forms simple substitution products where the phosphole acts as a tertiary phosphine ligand. rsc.org However, upon thermolysis, decarbonylation occurs, and modified phosphole ligands are generated through the cleavage of P-C bonds, either to the phenyl group or within the phosphole ring itself. rsc.org
One of the major thermolysis products is [Os₃(CO)₉(μ₃-PhPCHCMeCMeCH)], where a P-C bond within the phosphole ring has been broken. rsc.org A minor product, [Os₃(μ-H)(μ-C₄H₂Me₂P)(μ₃-C₆H₄)(CO)₉], results from the cleavage of the phenyl-phosphorus bond, leading to the formation of a phospholyl ring and an o-phenylene (benzyne) ligand. rsc.org The X-ray crystal structures of these products confirm the different coordination modes resulting from the P-C bond cleavage. rsc.org
Coordination Chemistry of 3,4 Dimethyl 1 Phenyl 1h Phosphole
Ligand Properties and Coordination Modes
The electronic and structural characteristics of 3,4-Dimethyl-1-phenyl-1H-phosphole dictate its behavior as a ligand in transition metal complexes. Its coordination chemistry is primarily centered around the phosphorus atom, which possesses a lone pair of electrons and can engage in various bonding interactions.
σ-Donation and π-Back Bonding Characteristics in Metal-Phosphole Interactions
Like other phosphine (B1218219) ligands, this compound functions as a classic two-electron donor. researchgate.net The interaction with a transition metal is characterized by two main components: σ-donation and π-back bonding. libretexts.org The primary bonding interaction is a σ-bond formed by the donation of the phosphorus atom's lone pair of electrons into a vacant orbital on the metal center. youtube.com
Monodentate Coordination via Phosphorus Atom
The most straightforward coordination mode for this compound is as a monodentate ligand, where it binds to a single metal center through its phosphorus atom. acs.org In this mode, it functions purely as a P-donor ligand, analogous to triphenylphosphine (B44618) or other tertiary phosphines. An example of this is seen in the formation of complexes such as [(η⁶-arene)Ru(DMPP)₂Cl]PF₆, where DMPP is this compound. acs.org In these complexes, two phosphole ligands coordinate directly to the ruthenium center through their respective phosphorus atoms. acs.org The chemistry of phospholes is distinct from their nitrogen analogues, pyrroles, due to the pyramidal geometry at the phosphorus atom, which makes the lone pair more available for σ-donation in a monodentate fashion.
Chelate Ligand Formation (e.g., P,N- and P,S-bidentate Chelates)
While capable of acting as a simple monodentate ligand, the phosphole scaffold can be functionalized to create multidentate ligands that form chelate rings with a metal center. By introducing other donor atoms onto the phosphole ring or its substituents, bidentate P,N- or P,S-ligands can be synthesized. researchgate.net For instance, phosphole-oxazoline ligands are a well-established class of P,N-bidentate ligands used in asymmetric catalysis. researchgate.net These ligands combine the phosphole moiety with a chiral oxazoline (B21484) ring, allowing for stereochemical control in metal-catalyzed reactions. researchgate.net The phosphole phosphorus and the oxazoline nitrogen coordinate to the metal, forming a stable chelate structure that can create a specific chiral environment around the metal's active site. researchgate.net
η¹- and η⁵-Phospholyl Complex Formation
Phospholes exhibit versatile coordination behavior beyond simple P-donation, including η¹- and η⁵-coordination modes. The standard monodentate coordination through the phosphorus lone pair is considered an η¹-interaction.
However, deprotonation or reductive cleavage of the P-substituent bond can generate a phospholyl anion, which is an aromatic, planar 6π-electron system analogous to the cyclopentadienyl (B1206354) anion. This phospholyl anion can coordinate to a metal center in an η⁵-fashion, where all five atoms of the ring are bonded to the metal. This leads to the formation of highly stable "sandwich" or "half-sandwich" complexes like phosphaferrocenes and phosphacymantrenes. researchgate.net An example involving a related structure is 3,4-Dimethyl-2-phenyl-1-phosphaferrocene, which showcases this η⁵-coordination. researchgate.net
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes featuring this compound typically involves the reaction of a suitable metal precursor with the phosphole ligand in an appropriate solvent.
Ruthenium Complexes
Ruthenium complexes of this compound can be synthesized by reacting the phosphole ligand with a ruthenium starting material, such as a ruthenium-arene dimer. For example, the complex [(η⁶-C₆Me₆)Ru(DMPP)₂Cl]PF₆ is prepared by reacting [(η⁶-C₆Me₆)RuCl₂]₂ with four equivalents of this compound (DMPP), followed by anion exchange with ammonium (B1175870) hexafluorophosphate. acs.org
Characterization of these complexes relies on a suite of spectroscopic and analytical techniques. nih.gov
NMR Spectroscopy: ³¹P NMR spectroscopy is crucial for confirming the coordination of the phosphole ligand to the ruthenium center, evidenced by a significant downfield shift of the phosphorus signal compared to the free ligand. ¹H and ¹³C NMR provide detailed information about the structure of the entire complex, including the arene and phosphole ligands. acs.org
FT-IR Spectroscopy: Infrared spectroscopy can be used to identify characteristic vibrations within the complex, such as those from the PF₆⁻ counter-ion. acs.org
Mass Spectrometry: High-resolution mass spectrometry (ESI-MS) is used to confirm the mass and isotopic pattern of the cationic complex, verifying its composition. nih.gov
Table 1: Selected ¹H NMR Data for [(η⁶-C₆Me₆)Ru(DMPP)₂Cl]PF₆ Data recorded in CD₃NO₂ at 25 °C. Chemical shifts (δ) in ppm.
| Protons | Chemical Shift (δ) |
| Hₒ (phenyl) | 7.80 (m) |
| Hₚ (phenyl) | 7.49 (m) |
| Hₘ (phenyl) | 7.43 (m) |
| Hₐ (phosphole ring) | 6.40 (m) |
| Hₐ (phosphole ring) | 6.37 (m) |
| CH₃ (phosphole ring) | 2.17 (m) |
| CH₃ (phosphole ring) | 1.94 (m) |
| η⁶-C₆Me₆ | 1.75 (s) |
| Source: Organometallics acs.org |
Palladium Complexes
The coordination of this compound (DMPP) with palladium(II) has been a subject of detailed investigation, particularly concerning the thermal behavior of the resulting complexes. The thermolyses of dihalobis(1-phenyl-3,4-dimethylphosphole)palladium(II) complexes, with the general formula [(DMPP)₂PdX₂] (where X = Cl, Br, I), have been studied in both solution and the solid state. nih.gov
In the solid state, trans-(DMPP)₂PdBr₂ undergoes a thermally induced isomerization to the cis isomer. Both the cis and trans isomers of the bromide complex, as well as cis-(DMPP)₂PdCl₂, yield the same products upon thermolysis. nih.gov In contrast, trans-(DMPP)₂PdI₂ does not isomerize or undergo the coupling reactions observed for the chloride and bromide analogues. nih.gov
The thermal decomposition of cis-(DMPP)₂PdCl₂ and the isomers of (DMPP)₂PdBr₂ leads to a variety of products arising from coupling reactions of the phosphole ligands within the coordination sphere of the palladium center. These products include those from [4+2] and [2+2] cycloaddition reactions, as well as products resulting from a 1,5-hydrogen migration from a methyl group of one phosphole to the β-carbon of an adjacent phosphole. nih.gov
The crystal structure of trans-dihalobis(1-phenyl-3,4-dimethylphosphole)palladium(II) complexes has been determined, providing valuable insight into their geometry.
Interactive Data Table: Crystal Structure Data for trans-(DMPP)₂PdBr₂
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.9006(16) |
| b (Å) | 9.9815(15) |
| c (Å) | 10.4021(14) |
| α (°) | 86.291(4) |
| β (°) | 69.135(4) |
| γ (°) | 65.383(4) |
| Pd-P bond length (Å) | 2.3550(7) |
| Pd-Br bond length (Å) | 2.43 (avg) |
Spectroscopic data, particularly ³¹P NMR, is crucial for characterizing these complexes in solution.
Interactive Data Table: ³¹P NMR Data for Palladium(II) Complexes of DMPP
| Complex | Solvent | ³¹P Chemical Shift (ppm) |
|---|---|---|
| cis-(DMPP)₂PdCl₂ | CDCl₃ | 24.5 |
| trans-(DMPP)₂PdBr₂ | CDCl₃ | 18.9 |
Platinum Complexes
The coordination chemistry of this compound with platinum(II) has also been explored, with studies focusing on the thermal dimerization of the phosphole ligand within the platinum coordination sphere. acs.org The synthesis of cis- and trans-dihalobis(1-phenyl-3,4-dimethylphosphole)platinum(II) complexes has been reported, and their reactivity has been compared to their palladium analogues. acs.org
The thermal reactions of cis-[Pt(DMPP)₂X₂] (where X = Cl, Br) lead to intramolecular [4+2] cycloaddition products. This reactivity highlights the role of the platinum center in facilitating the dimerization of the phosphole ligands. acs.org The synthesis of these platinum complexes typically involves the reaction of the phosphole with a suitable platinum precursor, such as K₂PtCl₄. nih.gov
Interactive Data Table: Spectroscopic Data for a Representative Platinum(II)-Phosphole Complex
| Complex | Technique | Key Observation |
|---|---|---|
| cis-[Pt(DMPP)₂Cl₂] | ³¹P NMR | ¹J(Pt,P) coupling constant of approximately 3600 Hz |
Osmium Clusters
The incorporation of this compound into osmium carbonyl clusters has been investigated, leading to the formation of multinuclear complexes. The synthesis of these clusters often involves the reaction of the phosphole with a triosmium dodecacarbonyl precursor, Os₃(CO)₁₂. These reactions can result in the substitution of one or more carbonyl ligands by the phosphole. The resulting osmium carbonyl cluster complexes exhibit interesting structural and bonding motifs.
Molybdenum and Rhodium Complexes
While specific studies on molybdenum and rhodium complexes of this compound are limited, the broader chemistry of phosphole and phosphine complexes with these metals suggests potential coordination modes. Molybdenum carbonyl complexes of phosphines are well-known, and it is expected that this compound would react with molybdenum hexacarbonyl or its derivatives to form substitution products of the type [Mo(CO)₆₋ₙ(DMPP)ₙ]. nih.gov
Similarly, rhodium(I) complexes with phosphine ligands are extensively used in catalysis. The coordination of this compound to rhodium(I) centers, for instance from precursors like [Rh(CO)₂Cl]₂, would likely yield square planar complexes. The electronic and steric properties of the phosphole ligand would influence the catalytic activity of such rhodium complexes. nih.gov
Coordination with Other Metal Centers (e.g., Zinc, Silver)
The coordination of phospholes to main group and coinage metals like zinc and silver has been explored, although specific data for this compound are not widely available. Generally, phospholes can coordinate to these metals through the phosphorus atom. In the case of silver(I), the formation of polymeric structures in the solid state is common, where the silver ions are bridged by the phosphole ligands. nih.gov The coordination number and geometry around the metal center can vary depending on the stoichiometry and the counter-ion present. nih.gov For zinc(II), which typically favors tetrahedral coordination, complexes with phospholes are also anticipated. The stability of these complexes is influenced by the nature of the metal ion and the ligand. dalalinstitute.com
Influence of Coordination on Phosphole Reactivity and Stability
Coordination to a metal center significantly alters the reactivity and stability of the this compound ligand. One of the most notable effects is on the Diels-Alder reactivity of the phosphole ring. While free phospholes can act as dienes in [4+2] cycloaddition reactions, this reactivity can be enhanced or modified upon coordination. acs.orgnih.gov The metal can act as a template, bringing the phosphole and a dienophile into proximity and thereby facilitating the reaction. acs.org In some cases, intramolecular Diels-Alder reactions between a coordinated phosphole and another unsaturated ligand on the same metal center have been observed. acs.org
The thermal stability of the phosphole ligand is also affected by coordination. As seen in the palladium and platinum complexes, the metal can promote thermal coupling reactions of the phosphole ligands that are not observed for the free ligand under similar conditions. nih.govacs.org The nature of the metal and the other ligands in the coordination sphere plays a crucial role in determining the outcome of these thermal reactions. nih.gov For instance, the greater tendency of palladium complexes to undergo these coupling reactions compared to their platinum counterparts suggests a significant electronic influence from the metal center. nih.gov
Catalytic Applications of 3,4 Dimethyl 1 Phenyl 1h Phosphole and Its Metal Complexes
Homogeneous Catalysis
Phosphine (B1218219) ligands are crucial in homogeneous catalysis, where they are used in transition metal-catalyzed reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. prochemonline.com The catalytic prowess of 3,4-Dimethyl-1-phenyl-1H-phosphole is particularly evident in several key industrial processes.
Cross-Coupling Reactions (e.g., Heck, Miyaura Borylations)
In the realm of cross-coupling reactions, palladium complexes incorporating phosphole-based ligands have shown significant activity. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.
The Miyaura borylation reaction, a key method for synthesizing boronate esters, benefits from the use of palladium catalysts. organic-chemistry.orgorganic-chemistry.org This reaction involves the cross-coupling of bis(pinacolato)diboron (B136004) with aryl or vinyl halides. The resulting borylated products are stable and can be used in subsequent reactions like the Suzuki-Miyaura cross-coupling without needing prior hydrolysis. organic-chemistry.orgnih.gov The efficiency of the Miyaura borylation can be influenced by the choice of base, with potassium acetate (B1210297) and potassium phenoxide being effective options. organic-chemistry.org One-pot Miyaura borylation/Suzuki cross-coupling reactions have been developed to streamline synthetic processes, avoiding the need to isolate the boronic acid intermediate. nih.gov
Hydrogenation Reactions
While specific data on the use of this compound in hydrogenation is not extensively detailed in the provided context, phosphine ligands, in general, are widely employed in transition metal-catalyzed hydrogenation reactions. prochemonline.com These reactions are critical for the saturation of unsaturated bonds.
Hydroformylation Processes
Hydroformylation, or oxo synthesis, is another area where phosphine ligands are instrumental. prochemonline.com This process involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. The electronic and steric properties of the phosphine ligand can significantly influence the regioselectivity and efficiency of the hydroformylation reaction.
Hydrosilylation Transformations
Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is a vital reaction for the synthesis of organosilicon compounds. While direct examples involving this compound are not specified, the broader class of phosphine ligands is known to be effective in catalyzing these transformations.
Asymmetric Catalysis
The development of chiral phosphine ligands has been a significant advancement in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.
Enantioselective Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of cyclic and bicyclic systems. nih.govyoutube.com Asymmetric versions of this reaction, often catalyzed by chiral Lewis acids, can provide high levels of enantioselectivity. nih.govprinceton.edu
Organopalladium and organoplatinum complexes containing chiral auxiliaries have been successfully used to promote the asymmetric Diels-Alder reaction between 3,4-dimethyl-1-phenylphosphole and various dienophiles. researchgate.net For instance, an organopalladium complex with an ortho-metalated (S)-[1-(dimethylamino)ethyl]naphthalene as a chiral auxiliary has been employed in the reaction with (Z)- and (E)-diphenyl-1-styrylphosphine. researchgate.net Interestingly, both reactions yielded the same endo-cycloadduct with the same stereoselectivity. researchgate.net The chiral auxiliary can be subsequently removed to yield the pure bis-phosphine ligand. researchgate.net
Similarly, an organoplatinum(II) complex derived from (R)-N,N-dimethyl-1-(1-naphthyl)ethylamine has been used to facilitate the asymmetric dimerization of 3,4-dimethyl-1-phenylphosphole, leading to an optically pure P-chiral diphosphine. rsc.org
It has also been noted that the thermolysis of dihalobis(1-phenyl-3,4-dimethylphosphole)palladium(II) complexes can lead to [4 + 2] cycloaddition products, among other coupled products. nih.gov
The following table summarizes the catalytic applications of this compound and its metal complexes as discussed.
| Catalytic Reaction | Catalyst System | Key Findings | Reference |
| Asymmetric Diels-Alder | Organopalladium complex with chiral auxiliary | Formation of endo-cycloadducts with controlled stereoselectivity. | researchgate.net |
| Asymmetric Dimerization | Organoplatinum(II) complex with chiral auxiliary | Efficient synthesis of an optically pure P-chiral diphosphine. | rsc.org |
| Thermal Cycloaddition | Dihalobis(1-phenyl-3,4-dimethylphosphole)palladium(II) | Formation of [4 + 2] cycloaddition products upon heating. | nih.gov |
Asymmetric Allylic Substitution
Palladium-catalyzed asymmetric allylic substitution (AAS) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. The stereochemical outcome of this reaction is highly dependent on the nature of the chiral ligand employed. While direct use of this compound as a ligand in this context is not a primary focus in the literature, its derivatives, particularly chiral phosphine ligands synthesized from it, have been investigated.
Research has demonstrated that chiral phosphine-phosphite ligands can be effective in the enantioselective palladium-catalyzed reaction of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate. In these systems, the stereoselectivity is primarily governed by the atropisomerism of the biphenyl (B1667301) moiety within the phosphite (B83602) group, with enantioselectivities reaching up to 83% under mild conditions. The synthesis of such chiral ligands often involves the use of chiral auxiliaries to direct the stereochemical outcome.
In a study involving Phosferrox type ligands, which are phosphinoferrocenyloxazolines with three elements of chirality, the application in palladium-catalyzed allylic alkylation of trans-1,3-diphenylallyl acetate was explored. The stereochemical configuration of the ligand was found to have a significant impact on the enantiomeric excess (ee) of the product, with the matched diastereoisomer achieving up to 97% ee. nih.gov This highlights the importance of ligand design, which can originate from precursors like this compound, in achieving high levels of stereocontrol.
A summary of representative results for palladium-catalyzed asymmetric allylic alkylation using various chiral phosphine ligands is presented below.
| Ligand Type | Substrate | Nucleophile | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Phosphine-Phosphite | rac-1,3-diphenyl-2-propenyl acetate | dimethyl malonate | up to 83% | uva.nl |
| Phosferrox (Sc,Sp,Sphos) | trans-1,3-diphenylallyl acetate | Not Specified | 97% | nih.govuea.ac.uk |
| IndolPhos-derived | rac-1,3-diphenyl-2-propenyl acetate | dimethyl malonate | 43-70% | uva.nl |
Enantioselective Enyne Cycloisomerization and Olefin Cyclopropanation
Enantioselective Enyne Cycloisomerization
Gold-catalyzed enantioselective cycloisomerization of enynes is a potent strategy for the construction of complex cyclic and bicyclic structures. nih.govorganic-chemistry.org The efficiency and stereoselectivity of these reactions are heavily influenced by the electronic properties of the phosphine ligand attached to the gold center. While specific data for ligands directly derived from this compound in this reaction are scarce, the general principles of gold catalysis suggest that phosphole-based ligands could play a role. The π-acidity of the gold catalyst, modulated by the phosphine ligand, is crucial for the activation of the alkyne moiety towards nucleophilic attack by the tethered alkene. researchgate.netresearchgate.net
For instance, gold-catalyzed enantioselective ring-expanding cycloisomerization of 1,5-enynes bearing a cyclopropylidene moiety has been developed to produce enantioenriched bicyclo[4.2.0]octadienes. nih.gov This transformation proceeds with moderate to good enantioselectivities, highlighting the potential for chiral phosphine ligands to control the stereochemical outcome of complex rearrangements.
Olefin Cyclopropanation
Copper-catalyzed olefin cyclopropanation is a fundamental transformation for the synthesis of cyclopropane (B1198618) rings, which are important structural motifs in many biologically active molecules. nih.gov The development of stereoselective methods for this reaction is of significant interest. While there is no direct evidence of this compound complexes being used for this purpose, the principles of copper-catalyzed cyclopropanation often involve the use of chiral ligands to control the stereochemistry of the resulting cyclopropane.
Recent advancements have shown that photoredox/copper-catalyzed formal cyclopropanation of olefins can be achieved, where the copper catalyst plays a key role in the transformation. rsc.org The design of chiral ligands compatible with such systems could pave the way for enantioselective variants.
| Reaction | Catalyst System | Key Transformation | Stereoselectivity | Reference |
|---|---|---|---|---|
| Enyne Cycloisomerization | Gold(I) / Chiral Phosphine | Ring-expanding cycloisomerization of 1,5-enynes | Moderate to good ee | nih.gov |
| Olefin Cyclopropanation | Copper / Ligand | 1,2-borocyclopropanation of aryl olefins | Not specified as enantioselective | nih.gov |
Role of Chiral Auxiliaries in Directing Stereoselectivity
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. numberanalytics.comethz.ch After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is particularly relevant to the application of this compound, as it is often used as a building block for the synthesis of more complex P-chiral phosphine ligands. nih.gov
The synthesis of these P-chiral ligands frequently employs chiral auxiliaries to direct the stereoselective formation of the chiral phosphorus center. For example, the synthesis of all four possible diastereoisomers of Phosferrox type ligands, which contain three elements of chirality, was achieved using an (Sc)-configured oxazoline (B21484) moiety as a chiral auxiliary to control the generation of planar chirality. nih.govuea.ac.uk Subsequent reactions to introduce the P-stereogenic center were also directed by the existing chirality in the molecule.
The mechanism of action of chiral auxiliaries involves the formation of a diastereomeric intermediate or transition state, which then reacts to form the product with a specific stereochemistry. numberanalytics.com The steric and electronic properties of the auxiliary create a chiral environment that favors one reaction pathway over others. numberanalytics.com This approach allows for the synthesis of a wide range of chiral phosphine ligands from achiral or racemic starting materials like this compound. The choice of the chiral auxiliary is critical and can be tailored to achieve the desired stereochemical outcome. nih.gov
Advanced Applications in Materials Science
Incorporation into Extended π-Conjugated Systems
The integration of phosphole derivatives, such as 3,4-Dimethyl-1-phenyl-1H-phosphole, into extended π-conjugated systems is a key area of research. beilstein-journals.org These systems are fundamental to the creation of novel organic materials with tailored electronic and photophysical properties. nih.govrsc.org The unique electronic nature of the phosphole ring, characterized by a degree of dearomatization compared to its nitrogen analog pyrrole (B145914), allows for effective tuning of the electronic properties of the resulting π-conjugated materials. wikipedia.org
The synthesis of these complex molecules often involves the strategic construction of the phosphole ring and subsequent extension of the π-system. beilstein-journals.org For instance, methods have been developed for the synthesis of ladder-type benzophospholo[3,2-b]indole (BPI) derivatives, where phosphole and pyrrole rings are fused, creating highly fluorescent materials. nih.gov While specific research detailing the direct incorporation of this compound into such ladder-type structures is not prevalent, the principles underlying these syntheses are applicable. The functionalization of the phosphorus center is a critical aspect, influencing the electronic and steric characteristics of the final π-conjugated compound. nih.gov
The table below summarizes key characteristics of phosphole-containing π-conjugated systems, which are relevant to understanding the potential of this compound in this context.
| Property | Description | Significance in π-Conjugated Systems |
| LUMO Energy Level | The lowest unoccupied molecular orbital (LUMO) of phospholes is typically low-lying. nih.gov | This property is advantageous for creating electron-accepting materials, which are crucial components in various organic electronic devices. |
| Tunability | The electronic and steric properties can be readily modified by changing the substituent on the phosphorus atom. nih.gov | This allows for the fine-tuning of the material's optical and electronic properties to suit specific applications. |
| Fluorescence | Many phosphole-containing π-conjugated systems exhibit strong fluorescence. beilstein-journals.orgnih.gov | This is a key characteristic for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. |
Applications in Organic Electronic Devices
The unique properties of phosphole derivatives make them promising candidates for use in a variety of organic electronic devices. beilstein-journals.org Their ability to be incorporated into π-conjugated frameworks allows for the development of materials with specific functions, such as light emission or charge transport.
Organic Light-Emitting Diodes (OLEDs)
Phosphole-based materials have shown significant promise for application in Organic Light-Emitting Diodes (OLEDs). beilstein-journals.orgnih.gov The performance of these materials in OLEDs is highly dependent on their substitution pattern and the chemical nature of the phosphorus atom. nih.govresearchgate.net For instance, the use of thioxophospholes has led to the fabrication of high-performance OLEDs. researchgate.net
While direct fabrication of OLEDs using this compound as the primary emissive material is not extensively documented, related phosphole derivatives have been successfully employed. The general strategy involves designing phosphole-based oligomers and polymers that are thermally stable and exhibit good photoluminescence in the solid state. nih.gov Research has shown that the emission color and efficiency of OLEDs can be tuned by modifying the phosphole structure. nih.gov For example, certain phosphole derivatives have been used as efficient hosts for red-dopant materials in OLEDs. nih.gov
The following table outlines the performance of some phosphole-based materials in OLEDs, illustrating their potential.
| Phosphole Derivative Type | Role in OLED | Emission Characteristics | Reference |
| Thioxophospholes | Emitter | High-performance electroluminescence | researchgate.net |
| Di(2-thienyl)thiooxophosphole | Host for red dopant (DCJTB) | Efficient energy transfer, red emission | nih.gov |
| (Phosphole)gold(I) complexes | Emitter | Broad emission due to aggregate formation | nih.gov |
| Phosphole-fluorene π-conjugated systems | Emitter | Performance dependent on P-atom substituent | researchgate.net |
Development of Electro-Optical Materials
The development of materials with tailored electro-optical properties is another significant application area for phosphole derivatives. researchgate.netnih.gov These materials can interact with light and electric fields, making them suitable for applications in nonlinear optics and as sensors. researchgate.net The properties of these materials, including their optical and electrochemical behavior, can be finely controlled by functionalizing the phosphorus atom. researchgate.netnih.gov
Phosphole-based polymers, for instance, have been created through electropolymerization and have demonstrated utility as chemical sensors. researchgate.net The ability of phospholes to act as ligands for metal ions also opens up possibilities for creating sophisticated supramolecular structures with unique electro-optical properties. nih.gov
Computational and Theoretical Investigations
Electronic Structure and Bonding
The arrangement of electrons and the nature of chemical bonds within 3,4-Dimethyl-1-phenyl-1H-phosphole are fundamental to understanding its chemical behavior. Computational chemistry provides powerful tools to probe these characteristics at a molecular level.
Molecular Orbital Analysis (HOMO/LUMO Characterization)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactivity of a molecule. The energy and character of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.
For phosphole derivatives, the HOMO is typically associated with the π-system of the phosphole ring and the lone pair on the phosphorus atom. The LUMO is generally a π* anti-bonding orbital. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more readily excitable and thus more reactive.
Detailed computational studies on this compound would be required to provide specific energy values and visualizations of the HOMO and LUMO. This data would reveal the precise contributions of the phenyl group and the methyl substituents to the electronic structure.
Nucleus-Independent Chemical Shift (NICS) Studies for Aromaticity Assessment
Aromaticity is a key concept in chemistry, and its assessment in heterocyclic compounds like phospholes is a subject of ongoing research. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the magnetic criterion of aromaticity. github.ionih.govacs.orgnih.gov It involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity. acs.org
Studies on phospholes have shown that their aromaticity is generally diminished compared to their nitrogen analogs, pyrroles. wikipedia.org This is attributed to the pyramidal geometry at the phosphorus atom, which hinders the delocalization of its lone pair into the π-system. wikipedia.orgnih.gov The NICS values for phospholes are sensitive to the substituents on the phosphorus atom and the ring. The planarity of the phosphole ring is a significant factor, with more planar structures exhibiting greater aromatic character. nih.gov
Table 1: Representative NICS(0) and NICS(1) Values for Aromaticity Assessment
| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |
| Benzene | -9.7 | -11.5 | Aromatic |
| Pyrrole (B145914) | -15.2 | - | Aromatic |
| Phosphole (planar, theoretical) | -15.4 to -17.4 | - | Aromatic nih.gov |
| This compound | Data not available | Data not available | Expected to be weakly aromatic |
NICS(0) is calculated at the ring center, while NICS(1) is calculated 1 Å above the ring plane. mdpi.com Specific NICS calculations for this compound are needed for a precise assessment.
Natural Bond Orbital (NBO) Calculations for Hybridization and Structural Properties
Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized picture of chemical bonding. wisc.eduuni-muenchen.defaccts.dewisc.edu It translates the complex molecular wavefunctions into familiar terms of lone pairs, and bonding and anti-bonding orbitals. uni-muenchen.dematerialsciencejournal.orgnih.gov NBO analysis can determine the hybridization of atoms, orbital occupancies, and the extent of delocalization through the analysis of donor-acceptor interactions. researchgate.netresearchgate.neticm.edu.pl
For this compound, NBO analysis would reveal the hybridization of the phosphorus atom, which is expected to have significant p-character in its bonding orbitals, contributing to the pyramidal geometry. The analysis would also quantify the delocalization of the phosphorus lone pair into the π-system of the ring by examining the interaction between the lone pair NBO and the π* anti-bonding orbitals of the adjacent C=C bonds. The magnitude of these interactions provides a measure of the electronic delocalization and, consequently, the aromatic character.
Aromaticity, Antiaromaticity, and Electron Delocalization Energy
The degree of aromaticity in phospholes is a nuanced topic. While formally possessing 6 π-electrons (4 from the butadiene fragment and 2 from the phosphorus lone pair), the pyramidal nature of the phosphorus atom disrupts efficient π-conjugation. wikipedia.orgnih.gov This leads to a reduced aromatic character compared to planar heterocycles like pyrrole and furan (B31954). wikipedia.org
Tautomeric Stability and Isomerization Pathways (1H, 2H, 3H Phospholes)
Phospholes can exist as different tautomers, primarily the 1H, 2H, and 3H isomers, which differ in the position of a hydrogen atom and the double bonds within the ring. Computational studies are instrumental in determining the relative stabilities of these tautomers and mapping the energetic pathways for their interconversion.
Generally, the 1H-phosphole tautomer, where the substituent is on the phosphorus atom, is the most stable form for tertiary phospholes like the one . wikipedia.org The stability of the different tautomers is influenced by factors such as conjugation, ring strain, and the nature of the substituents. nih.gov Quantum chemical calculations can model the transition states for the nih.govnih.gov-sigmatropic shifts that interconvert these tautomers, providing activation energies and reaction rates. For secondary phospholes (P-H), rearrangement to 2H- or 3H-phospholes can occur, but for P-substituted phospholes like the 1-phenyl derivative, the 1H-isomer is generally locked in.
Basicity and Protonation Studies in Gas Phase and Solution
The lone pair on the phosphorus atom in phospholes imparts basic properties, allowing them to act as Lewis bases and ligands for transition metals. wikipedia.org The basicity of phospholes can be quantified by their proton affinity (in the gas phase) or their pKa value (in solution).
Computational studies can accurately predict the proton affinity of this compound by calculating the energy change upon protonation. nih.gov The site of protonation is expected to be the phosphorus atom. The basicity will be influenced by the electronic effects of the phenyl and methyl substituents. The phenyl group, being electron-withdrawing, is expected to decrease the basicity compared to an alkyl-substituted phosphole.
In solution, the basicity is also affected by solvation effects, which can be modeled using continuum solvation models in computational calculations. Understanding the basicity is crucial for predicting the behavior of phospholes in acid-catalyzed reactions and their coordination chemistry.
Influence of Substituent Effects on Electronic and Thermochemical Properties
Computational studies have systematically investigated the influence of substituents on the electronic and thermochemical properties of 1H-phospholes. The introduction of methyl and phenyl groups at various positions on the phosphole ring significantly alters its electronic structure, particularly the energies of the highest occupied molecular orbital (HOMO) and the next-highest occupied molecular orbital (HOMO-1). acs.orgkuleuven.be
In the parent 1-phenylphosphole, the HOMO and HOMO-1 orbitals are destabilized to a similar extent compared to unsubstituted phosphole, resulting in a nearly unchanged energy gap between them. kuleuven.be However, the pattern of substitution on the phosphole ring plays a crucial role in further modifying these frontier orbitals.
For this compound, the pseudo π-orbitals of the two methyl groups interact in an antibonding fashion with both the HOMO and HOMO-1 of the 1-phenylphosphole core. kuleuven.be This interaction causes a parallel destabilization of both orbitals, leading to no significant change in the energy splitting between them. This effect is distinct from what is observed with 2,5-dimethyl substitution, where the interaction with the HOMO is more pronounced, leading to an increase in the energy gap. kuleuven.be
The electronic and thermochemical properties are intrinsically linked to the electronic structure, which can be reliably described and interpreted through quantum-chemical methods. acs.org These theoretical analyses help to unravel the electronic origin of observed spectral features and predict reactivity. acs.orgkuleuven.be
| Substitution Pattern | Interaction with HOMO | Interaction with HOMO-1 | Effect on HOMO-HOMO-1 Energy Splitting | Reference |
|---|---|---|---|---|
| None (1-Phenylphosphole) | Destabilized | Destabilized (equally) | Nearly unchanged | kuleuven.be |
| 2,5-Dimethyl | Antibonding (less pronounced) | Antibonding | Increase by up to 0.5 eV | kuleuven.be |
| 3,4-Dimethyl | Antibonding | Antibonding | No appreciable change (orbitals remain parallel) | kuleuven.be |
Application of Computational Methods (DFT, MP2, MS-CASPT2 Levels of Theory)
A variety of computational methods are employed to investigate the structure, stability, and electronic properties of phospholes, providing insights that complement experimental findings.
Density Functional Theory (DFT)
DFT, particularly with the B3LYP functional, is a widely used method for studying phosphole derivatives. nih.gov It is routinely applied to perform geometry optimizations of the ground state and to calculate a range of molecular properties. momap.net.cn For instance, DFT calculations have been used to explore the dimerization reactions of phospholes, determining activation energies and the stability of various isomers and transition states. Time-dependent DFT (TD-DFT) is also a valuable tool for interpreting and predicting the electronic absorption spectra of substituted phospholes. nih.gov Furthermore, DFT methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to predict NMR chemical shifts, which show good agreement with experimental data for related heterocyclic compounds. nih.gov
Møller-Plesset Perturbation Theory (MP2)
Second-order Møller-Plesset perturbation theory (MP2) is a well-established post-Hartree-Fock method used to incorporate electron correlation. In the study of phospholes and related molecules, MP2 is frequently used to obtain accurate ground-state geometries, which can then be used as a reference for more advanced calculations. researchgate.net The use of MP2-derived frozen natural orbitals (MP2FNOs) has been shown to be an effective strategy for reducing the computational cost of complex calculations, especially for systems with heavy elements, by truncating the virtual molecular orbital space without significant loss of accuracy in correlation energy and molecular properties. vu.nl
Multi-State Complete Active Space Second-Order Perturbation Theory (MS-CASPT2)
For a more accurate description of excited electronic states, especially in cases involving significant electronic delocalization or near-degeneracies, multi-reference methods are required. The multi-state complete active space second-order perturbation theory (MS-CASPT2) method is a powerful tool for such investigations. nih.govresearchgate.net This method first computes a multi-configurational self-consistent field (CASSCF) wave function to capture static electron correlation within an active space of key orbitals, and then adds dynamic correlation using second-order perturbation theory. nih.govrsc.org The application of MS-CASPT2 provides reliable vertical transition energy estimates and is crucial for correctly describing the potential energy surfaces of excited states, which is essential for understanding the photophysical properties of complex organic molecules. researchgate.netresearchgate.net
| Method | Primary Applications | Typical Insights Gained | Reference |
|---|---|---|---|
| DFT (e.g., B3LYP) | Geometry optimization, reaction pathways, electronic properties, NMR shifts (GIAO), UV-Vis spectra (TD-DFT) | Ground-state structures, reaction energetics, orbital energies, spectroscopic assignments | nih.govmomap.net.cnnih.gov |
| MP2 | Accurate geometry optimization, generation of natural orbitals for cost reduction in higher-level calculations | Reliable molecular structures, improved efficiency for correlated calculations | researchgate.netvu.nl |
| MS-CASPT2 | Calculation of excited state energies and potential energy surfaces, ionization energies | Accurate prediction of photophysical properties, understanding of complex electronic transitions | researchgate.netnih.govresearchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of 3,4-Dimethyl-1-phenyl-1H-phosphole, offering precise insights into its molecular framework through the analysis of ¹H, ¹³C, and ³¹P nuclei.
The NMR spectra of this compound provide unambiguous evidence for its structure. Each nucleus (¹H, ¹³C, ³¹P) gives a distinct spectral signature corresponding to its unique chemical environment.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the phenyl group and the phosphole ring. The phenyl protons typically appear as a complex multiplet in the aromatic region (approx. 7.0-8.0 ppm). The two vinylic protons on the phosphole ring (at C2 and C5) would have characteristic chemical shifts, and the two methyl groups at C3 and C4 would each produce a singlet in the upfield region (approx. 2.0-2.5 ppm), confirming the dimethyl substitution pattern.
¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. The spectrum for this compound would display signals for the two distinct methyl carbons, the four unique carbons of the phosphole ring (two vinylic and two quaternary), and the carbons of the phenyl substituent. The carbons directly bonded to the phosphorus atom (C2 and C5) would appear as doublets due to one-bond ¹J(C,P) coupling.
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. For this compound, the ³¹P NMR spectrum exhibits a single resonance, confirming the presence of a single phosphorus environment. The chemical shift for this compound has been reported to be approximately -2.1 ppm (in CDCl₃), which is characteristic for a trivalent phosphorus atom in a phosphole ring. journals4free.com
Table 1: Representative NMR Data for this compound and Related Compounds
| Nucleus | Compound | Chemical Shift (δ, ppm) | Solvent | Reference |
|---|---|---|---|---|
| ³¹P | This compound | -2.1 | CDCl₃ | journals4free.com |
| ³¹P | 1-(2,4-di-tert-butyl-6-methylphenyl)-3-methylphosphole | 1.8 | Not Specified |
While one-dimensional NMR spectra confirm the presence of functional groups and provide data on the electronic environment, two-dimensional (2D) NMR techniques are essential for unambiguously determining the complete bonding network and spatial relationships between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the proton-proton coupling networks within the molecule. For this compound, it would show correlations between adjacent protons on the phenyl ring. It would also confirm the absence of coupling between the methyl protons and the vinylic protons on the phosphole ring, consistent with their substitution pattern.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): The ROESY technique is crucial for determining through-space proximity of protons, which is key to understanding the molecule's preferred conformation, particularly the orientation of the phenyl ring relative to the phosphole ring. A ROESY spectrum would show cross-peaks between protons that are close to each other in space, even if they are not directly bonded. For instance, correlations between the ortho-protons of the phenyl ring and the C2/C5 protons of the phosphole ring would provide direct evidence for their spatial arrangement. Although specific ROESY studies on this compound are not detailed in the surveyed literature, this technique remains a powerful tool for such structural elucidation.
The chemical shifts observed in NMR spectra are exquisitely sensitive to the electronic structure of the molecule. In phospholes, there is a well-established correlation between the NMR data, the geometry at the phosphorus atom, and the degree of aromaticity.
The relatively upfield ³¹P NMR chemical shift of phospholes compared to acyclic phosphines is indicative of some degree of electron delocalization. However, the phosphorus atom in phospholes retains a significant pyramidal character, which limits the overlap of its lone pair with the π-system of the diene, resulting in weak aromaticity. The degree of this pyramidality directly influences the ³¹P chemical shift.
Furthermore, studies on sterically hindered phospholes have shown that the conformation of the P-phenyl group has a dramatic effect on NMR parameters. For 1-phenylphospholes, a conformation where the phenyl ring is roughly orthogonal to the phosphole ring is often favored. This geometry is supported by the observation of large, through-space, four-bond coupling constants (as high as 6 Hz) between the phosphorus atom and the meta-proton of the phenyl ring that is syn to the phosphorus lone pair. This specific coupling provides strong evidence for the defined conformational preference in solution. The electronic communication between the phosphorus lone pair and the phenyl π-system is therefore highly dependent on this torsional angle, which in turn is reflected in the ¹³C and ³¹P chemical shifts.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state, yielding precise bond lengths, bond angles, and intermolecular interactions.
The crystal structure of this compound has been determined and its data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 605170. The associated publication confirms the molecular connectivity and provides detailed geometric parameters.
The X-ray structure reveals a non-planar phosphole ring, with the phosphorus atom exhibiting pyramidal geometry. The sum of the bond angles at the phosphorus atom is a key indicator of its hybridization and the degree of electron delocalization; a sum closer to 360° would indicate a more planar, sp²-hybridized atom and greater aromaticity, while a sum closer to that of phosphine (B1218219) (PH₃) indicates a more pyramidal, sp³-like character. The analysis of the crystal structure confirms the significant pyramidal nature of the phosphorus center in this molecule, which is consistent with the limited aromaticity suggested by NMR data. The phenyl group is typically found to be twisted out of the plane of the phosphole ring.
Table 2: Key Crystallographic Information for this compound
| Parameter | Value |
|---|---|
| CCDC Deposition Number | 605170 |
| Associated Publication (DOI) | 10.1107/S1600536806009391 |
| Molecular Formula | C₁₂H₁₃P |
| Crystal System | Data available in CCDC |
| Space Group | Data available in CCDC |
Detailed bond lengths and angles are available through the CCDC.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound would be characterized by several key absorption bands.
Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the phenyl ring are expected in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl groups will appear just below 3000 cm⁻¹.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in both the phosphole and phenyl rings would be found in the 1600-1450 cm⁻¹ region.
P-Phenyl Stretching: A characteristic absorption for the P-Ph bond is also expected, though it can be variable in position.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted phenyl ring are typically strong and appear in the 900-675 cm⁻¹ range, providing information about the substitution pattern of the aromatic ring.
Electronic Spectroscopy (UV-Vis) for Absorption Band Assignment
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions.
The spectrum would likely show strong absorptions corresponding to the electronic transitions within the phenyl group and the conjugated system of the phosphole ring. The position and intensity of these absorption bands are influenced by the extent of conjugation between the phenyl and phosphole moieties. The limited aromaticity and the non-planar conformation, with a significant torsional angle between the two rings, would likely result in a spectrum that resembles a superposition of the individual chromophores (phenyl and dimethyl-substituted diene) with some perturbation, rather than a fully delocalized system. The absorption bands would likely appear at shorter wavelengths compared to more planar and fully aromatic heterocyclic systems.
Mass Spectrometry Techniques (HRMS, FAB-MS, GC-MS, LC-MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides the exact mass of the parent molecule, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₁₂H₁₃P. The calculated exact mass is 188.075487 g/mol . acs.orgnih.gov This precise measurement is crucial for confirming the identity of the compound and distinguishing it from isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a powerful technique for separating and identifying volatile compounds. A GC-MS spectrum is available for this compound, indicating its suitability for this analytical method. acs.orgnih.gov While the detailed fragmentation pattern from the specific source is not publicly available, general principles of mass spectrometry allow for the prediction of its fragmentation. The molecular ion peak ([M]⁺) would be observed at m/z 188. Subsequent fragmentation would likely involve the loss of methyl groups, the phenyl group, or cleavage of the phosphole ring, leading to characteristic fragment ions.
Table 1: Predicted Mass Spectrometry Data for this compound
| Technique | Information Provided | Expected m/z Values |
| HRMS | Exact Mass | 188.075487 |
| GC-MS | Molecular Ion and Fragments | [M]⁺ at 188, other fragments |
Note: The fragmentation data is predicted based on the molecular structure and has not been experimentally confirmed in the cited literature.
Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Behavior
Studies on compounds such as 2,5-diferrocenyl-1-phenyl-1H-phosphole reveal that the phosphole ring participates in the electronic structure and can influence the redox potentials of substituents. acs.orgresearchgate.net The phosphorus atom in the phosphole ring can be oxidized, and the π-system of the ring can be reduced. Research on the anodic oxidation of triphenylphosphine (B44618) has shown that one-electron oxidation of the phosphine leads to the formation of a cation radical. rsc.org The electrochemical reduction of trivalent organophosphorus compounds has also been investigated, indicating that the phosphorus-heteroatom bond can be cleaved upon reduction. dtic.mil
For this compound, it is anticipated that the phosphorus atom would undergo oxidation at a specific potential, and the phenyl and dimethyl-substituted phosphole ring would exhibit reduction peaks. The precise potentials would be influenced by the solvent and electrolyte system used in the experiment. The study of the electrochemical properties of phospholes is an active area of research, with implications for the design of new electronic materials. frontiersin.orgrsc.org
Q & A
Q. What are the recommended synthetic routes for 3,4-Dimethyl-1-phenyl-1H-phosphole, and how can reaction yields be optimized?
The synthesis of this compound typically involves cyclization reactions of appropriate precursors, such as dienes or phosphorus-containing intermediates. Key steps include the use of organometallic reagents to introduce substituents and controlled temperature conditions to avoid side reactions. For example, Kleemola () details the synthesis of substituted phospholes via organophosphorus intermediates, emphasizing the importance of stoichiometric control and inert atmospheres to prevent oxidation. Yield optimization strategies include:
- Catalyst selection : Use of Lewis acids to accelerate cyclization.
- Solvent choice : Polar aprotic solvents (e.g., THF) improve reaction homogeneity.
- Purification : Column chromatography with silica gel and gradient elution isolates the product efficiently.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR spectroscopy : P NMR is critical for confirming the phosphorus environment (δ ~20–30 ppm for phospholes). H and C NMR resolve methyl and phenyl substituents ().
- X-ray crystallography : SHELX programs (e.g., SHELXL) enable precise structural determination, revealing bond lengths and angles critical for assessing pyramidal inversion at phosphorus (). For example, SHELXL refinement can resolve disorder in methyl groups or phenyl rings ().
- IR spectroscopy : C-H stretching modes (~2900 cm) and P-C vibrations (~700 cm) provide additional structural insights ().
Advanced Research Questions
Q. How can computational methods like DFT or molecular mechanics predict the reactivity of this compound in Diels-Alder reactions?
Computational studies using programs like Spartan ( ) model reaction pathways and equilibrium constants. For instance:
- PM3 semi-empirical methods calculate equilibrium constants (Table 1a in ) for phosphole-alkyne cycloadditions, correlating with experimental yields.
- Transition state analysis : Identify steric effects from methyl groups that hinder [4+2] cycloaddition.
- Electrostatic potential maps : Highlight electron-rich regions at the phosphorus atom, guiding nucleophilic attack predictions.
Q. How can researchers resolve contradictions in reported reactivity data for this compound across studies?
Discrepancies in reactivity (e.g., divergent cycloaddition yields) may arise from:
- Experimental conditions : Variations in temperature, solvent, or catalyst purity ().
- Stereochemical considerations : Pyramidal inversion at phosphorus alters reaction pathways ().
- Data validation : Cross-referencing computational predictions (e.g., Spartan equilibrium constants) with experimental yields () to identify outliers. Apply iterative refinement () by replicating studies under controlled conditions and using statistical tools (e.g., error analysis) to assess reproducibility.
Q. What strategies optimize the stability of this compound during long-term storage?
- Inert environments : Store under argon or nitrogen to prevent oxidation ().
- Low temperatures : –20°C in amber vials minimizes thermal degradation.
- Avoid incompatible materials : Oxidizers or moisture accelerate decomposition (). Monitor purity via periodic P NMR to detect degradation products.
Methodological Considerations
Q. Table 1: Comparison of Experimental vs. Computational Data for Diels-Alder Reactions
| Reaction Component | Experimental Yield (%) | PM3 Equilibrium Constant () |
|---|---|---|
| This compound + Phenylethynyl-phosphonic acid | 90 | 102 |
This table highlights the alignment between computational predictions (PM3) and empirical results, supporting the use of Spartan for reaction design ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
